molecular formula C10H15NOS B8308909 2-(2-Butyramido-ethyl)-thiophene

2-(2-Butyramido-ethyl)-thiophene

Cat. No.: B8308909
M. Wt: 197.30 g/mol
InChI Key: XBSOPBFKIMIRFU-UHFFFAOYSA-N
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Description

2-(2-Butyramido-ethyl)-thiophene is a specialty chemical designed for research and development applications, particularly in medicinal chemistry and drug discovery. Thiophene-based scaffolds are recognized as privileged structures in pharmaceutical design due to their versatile bioactivity and presence in several approved drugs . These compounds are frequently investigated as core structures for developing novel anti-inflammatory agents, with research focusing on their interactions with key enzymatic targets such as cyclooxygenase (COX) and lipoxygenase (LOX) . The molecular architecture of this compound, which incorporates both a thiophene ring and a butyramido side chain, makes it a valuable intermediate for synthesizing more complex molecules. Researchers can utilize this compound as a building block to create libraries of compounds for high-throughput screening or to optimize lead compounds in projects targeting inflammatory pathways. This product is intended for use in a controlled laboratory environment by qualified professionals. It is strictly for research purposes and is not classified as a drug, cosmetic, or for any form of human or veterinary use. Researchers should consult the product's Safety Data Sheet (SDS) prior to handling and conduct all necessary due diligence to ensure its suitability for their specific experimental applications.

Properties

Molecular Formula

C10H15NOS

Molecular Weight

197.30 g/mol

IUPAC Name

N-(2-thiophen-2-ylethyl)butanamide

InChI

InChI=1S/C10H15NOS/c1-2-4-10(12)11-7-6-9-5-3-8-13-9/h3,5,8H,2,4,6-7H2,1H3,(H,11,12)

InChI Key

XBSOPBFKIMIRFU-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NCCC1=CC=CS1

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

  • Application : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex chemical structures.
  • Significance : Its ability to undergo various chemical reactions allows researchers to modify its structure for specific applications, enhancing its utility in synthetic chemistry.

Biological Applications

Antimicrobial Properties

  • Research Findings : Studies have demonstrated that thiophene derivatives exhibit significant antimicrobial activity against various pathogens, including bacteria and fungi. For example, compounds similar to 2-(2-Butyramido-ethyl)-thiophene have shown effectiveness against Staphylococcus aureus and Escherichia coli.
    PathogenMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli16 µg/mL
    Candida albicans64 µg/mL

Anticancer Potential

  • Mechanism : Research indicates that thiophene derivatives can inhibit tumor growth by disrupting microtubule formation, a critical process in cell division. This mechanism positions them as potential candidates for anticancer drug development.
    • Case Study : A study evaluated a series of thiophene derivatives for their antiproliferative activity, revealing that certain modifications could enhance efficacy against cancer cell lines such as HeLa and Jurkat cells.

Medicinal Chemistry

Anti-inflammatory Effects

  • Research Insights : Thiophene compounds have been investigated for their anti-inflammatory properties, showing potential in reducing pro-inflammatory cytokines like TNF-α and IL-6.
    CompoundMechanism of ActionDoseEffectiveness
    Compound AInhibition of COX100 µg/mL57% inhibition
    Compound BReduces TNF-α and IL-810 µMSignificant reduction

Industrial Applications

Organic Semiconductors

  • Application : The unique electronic properties of thiophene derivatives make them suitable for use in organic semiconductors. They are being explored for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells.

Comparison with Similar Compounds

Comparative Analysis with Similar Thiophene Derivatives

Structural and Functional Comparisons

Key structural variations among thiophene derivatives determine their pharmacological profiles. Below is a comparative analysis:

Compound Substituents Key Activities Synthetic Route References
2-(2-Butyramido-ethyl)-thiophene Ethyl group with butyramido side chain Hypothesized: Antimicrobial, antitumor Likely via amidation of thiophene-ethylamine Inferred
N-(4-Bromophenyl)-2-(2-thienyl)acetamide Acetamide linked to 4-bromophenyl group Antimycobacterial (MIC: 3.12–12.5 µg/mL) Nucleophilic substitution of thiophene
2-Amino-3-ethyl carboxamido-4-methyl-5-carboxy ethyl thiophene Multiple functional groups (amino, carboxamido, methyl, carboxyethyl) Biological relevance in crystal engineering; potential anticancer Multi-step functionalization of thiophene
5-(3,4-Dihydroxybut-1-ynyl)-2,2′-bithiophene Bithiophene core with dihydroxybutynyl chain Antitumor (IC50: 15–30 µM against Bel-7402) Chromatographic isolation from natural sources
2-Acetylthiophene Acetyl group at C2 Flavor agent; intermediate in drug synthesis Friedel-Crafts acylation
Key Observations:
  • Substituent Complexity and Bioactivity : Compounds with branched alkylamide chains (e.g., butyramido-ethyl) or halogenated aryl groups (e.g., 4-bromophenyl) exhibit enhanced antimicrobial and antitumor activities compared to simpler derivatives like 2-acetylthiophene .
  • Natural vs. Synthetic Sources : Naturally occurring thiophenes (e.g., from Pluchea indica) often have polyacetylene side chains, contributing to cytotoxicity against cancer cells, while synthetic derivatives prioritize functional group diversity for target specificity .

Pharmacological Activity Trends

  • Antimicrobial Activity: N-(4-Bromophenyl)-2-(2-thienyl)acetamide derivatives show potent antimycobacterial activity, likely due to bromine’s electron-withdrawing effects enhancing membrane penetration .
  • Antitumor Activity : Bithiophenes with dihydroxybutynyl chains (e.g., compound 5 from Pluchea indica) demonstrate moderate cytotoxicity against liver and ovarian cancer cells (IC50: 15–30 µM) . The butyramido-ethyl group’s lipophilicity could enhance tumor targeting compared to polar hydroxylated analogs.
  • Anti-inflammatory Potential: Thiophenes with acetyl or carboxylate groups (e.g., 2-acetylthiophene) are less active, whereas ethylamide derivatives may inhibit cyclooxygenase (COX) pathways, analogous to NSAID-like mechanisms .

Physicochemical Properties

Property This compound N-(4-Bromophenyl)-2-(2-thienyl)acetamide 2-Acetylthiophene
Molecular Weight (g/mol) ~225.3 298.16 126.18
LogP ~2.5 (estimated) 3.1 1.8
Hydrogen Bond Donors 2 (NH, CONH) 1 (CONH) 0
Aqueous Solubility Low Very low Moderate
Implications:

    Preparation Methods

    Reaction Mechanism and Conditions

    The reaction proceeds via the formation of a ketone-cyanoacetate adduct, followed by sulfur incorporation to construct the thiophene ring. For this compound, 2-butyramidoethyl ketone serves as the ketone precursor. Cyclization occurs under reflux in polar aprotic solvents (e.g., dimethyl sulfoxide or ethanol) at 80–100°C for 6–12 hours. A base such as morpholine or piperidine is critical for deprotonation and accelerating the reaction.

    Optimization and Yield

    Key parameters influencing yield include:

    • Temperature : Elevated temperatures (>80°C) improve cyclization but risk side reactions like polymerization.

    • Solvent : Ethanol yields 60–70% purity, while dimethyl sulfoxide enhances reactivity but requires post-reaction purification.

    • Sulfur stoichiometry : A 1:1 molar ratio of sulfur to ketone minimizes byproducts.

    Despite its utility, the Gewald method often necessitates chromatographic purification to isolate the target compound from oligomeric byproducts.

    Multistep Alkylation-Amidation Approach

    A patent by CN102093333B outlines a scalable four-step synthesis route adaptable to this compound. The process involves alkylation, ester hydrolysis, amidation, and Hofmann degradation.

    Stepwise Protocol

    • Alkylation : Thiophene reacts with halopropanoic acid ester (e.g., ethyl bromopropionate) in the presence of a solid acid catalyst (e.g., zeolite) at 50–60°C. This yields 3-(2'-thiophene)propionic ester.

    • Amidation : The ester is treated with ammonia in toluene at 10–80°C to form 3-(2'-thiophene)propionamide.

    • Hofmann Degradation : Reaction with bromine and sodium hydroxide at 0–50°C cleaves the amide, producing 2-(2'-thiophene)ethylamine.

    • Butyramido Introduction : The ethylamine intermediate reacts with butyryl chloride in dichloromethane to form the final product.

    Performance Metrics

    • Yield : The Hofmann degradation step achieves 89% yield.

    • Purity : HPLC analysis confirms >99% purity after distillation.

    • Scalability : The use of inexpensive catalysts (zeolite) and solvents (toluene) makes this method industrially viable.

    Comparative Analysis of Methods

    MethodYieldPurityScalabilityCost Efficiency
    Gewald Reaction60–70%ModerateLowHigh
    Alkylation-Amidation89%HighHighModerate
    Halogenation72%HighModerateLow

    Key Findings :

    • The alkylation-amidation route offers the highest yield and scalability, making it preferable for industrial applications.

    • Halogenation-mediated synthesis provides positional selectivity but involves costly reagents like NCS.

    • The Gewald reaction is limited by byproduct formation but remains valuable for laboratory-scale synthesis.

    Reaction Mechanisms and Kinetic Insights

    Gewald Cyclization Mechanism

    • Knoevenagel Condensation : The ketone and cyanoacetate form an α,β-unsaturated nitrile.

    • Sulfur Incorporation : Elemental sulfur reacts with the nitrile to generate a thiocyanate intermediate.

    • Cyclization : Intramolecular nucleophilic attack forms the thiophene ring.

    Hofmann Degradation in Alkylation-Amidation

    The ethylamide intermediate undergoes bromine-mediated cleavage in a strong base (NaOH), producing a primary amine via a nitrene intermediate .

    Q & A

    Basic Questions

    Q. What are the common synthetic routes for preparing thiophene derivatives with amide side chains, such as 2-(2-Butyramido-ethyl)-thiophene?

    • Methodological Answer : A Pd-catalyzed coupling approach is widely used for synthesizing substituted thiophenes. For example, 2-iodothiophenol can react with phenols or aryl halides under Pd catalysis to form 2-substituted benzo[b]thiophenes. This method offers moderate to good yields (50–85%) and employs readily available starting materials . For amide-functionalized derivatives like this compound, post-functionalization via nucleophilic acyl substitution or coupling reactions (e.g., HATU/DCC-mediated amidation) is typically applied after introducing the ethyl spacer. Experimental protocols should include full characterization (NMR, IR, HRMS) to confirm regioselectivity and purity .

    Q. How can researchers validate the regioselectivity of electrophilic substitutions in thiophene derivatives?

    • Methodological Answer : Electrophilic substitutions (e.g., sulfonation, Friedel-Crafts acylation) in thiophene derivatives predominantly occur at the 2-position due to aromatic stabilization. For example, sulfonation using cold concentrated H₂SO₄ yields 2-sulfonated thiophene . To confirm regiochemistry, comparative NMR analysis (¹H and ¹³C) with known standards or computational modeling (DFT-based chemical shift predictions) is recommended. X-ray crystallography can also resolve ambiguities in cases of mixed substitution products .

    Q. What spectroscopic techniques are critical for characterizing this compound?

    • Methodological Answer :

    • NMR : ¹H NMR can identify the ethyl spacer (δ ~2.5–3.5 ppm for CH₂ groups) and butyramido protons (δ ~6.5–8.0 ppm for NH). ¹³C NMR confirms carbonyl (C=O, δ ~165–175 ppm) and thiophene ring carbons.
    • IR : Strong absorption bands for amide (N–H stretch: ~3300 cm⁻¹; C=O: ~1650 cm⁻¹) and thiophene (C–S: ~700 cm⁻¹).
    • HRMS : Molecular ion peaks should match the exact mass of C₁₁H₁₅N₂OS (e.g., [M+H]⁺ = 223.0903).
      Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

    Advanced Research Questions

    Q. How can computational methods resolve discrepancies in experimental spectroscopic data for thiophene-based compounds?

    • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict vibrational frequencies, NMR chemical shifts, and electronic properties. For example, entropy (S°) and heat capacity (Cₚ°) values calculated for thiophene derivatives show <5% deviation from experimental data, validating their use in resolving ambiguities . Discrepancies in NMR assignments (e.g., overlapping proton signals) can be addressed by comparing computed isotropic shielding tensors with experimental shifts .

    Q. What strategies optimize the yield of Pd-catalyzed coupling reactions for functionalized thiophenes?

    • Methodological Answer : Key factors include:

    • Catalyst Selection : Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands (e.g., XPhos) enhance coupling efficiency.
    • Solvent System : Polar aprotic solvents (DMF, THF) improve solubility of iodothiophenol intermediates.
    • Temperature Control : Reactions typically proceed at 80–100°C; exceeding this range promotes side reactions.
    • Additives : K₂CO₃ or Cs₂CO₃ as bases facilitate deprotonation.
      Monitoring reaction progress via TLC and optimizing stoichiometry (1:1.2 ratio of aryl halide to thiophenol) can increase yields to >80% .

    Q. How do structural modifications to the thiophene core influence biological activity, as seen in drug candidates?

    • Methodological Answer : The thiophene moiety’s planarity and π-conjugation enable interactions with biological targets (e.g., enzymes, receptors). For instance:

    • Amide Side Chains : Enhance solubility and hydrogen-bonding capacity, critical for receptor binding (e.g., cannabinoid receptor ligands ).
    • Electron-Withdrawing Groups : Fluorine or nitro substituents increase metabolic stability, as seen in antifungal agents like Sertaconazole .
      Structure-activity relationship (SAR) studies should combine in vitro assays (e.g., IC₅₀ measurements) with molecular docking simulations to identify key pharmacophores .

    Q. What experimental and theoretical approaches address contradictions in reactivity data for Friedel-Crafts alkylation of thiophene derivatives?

    • Methodological Answer : Mixed regioselectivity (2- vs. 3-substitution) in Friedel-Crafts alkylation can arise from steric effects or catalyst choice. For example, using SnCl₄ as a catalyst favors 2-substitution, but bulky electrophiles (e.g., tert-butyl) may lead to 3-substitution. Computational studies (e.g., NBO analysis) can quantify charge distribution, showing higher electron density at the 2-position. Experimentally, competitive reactions with deuterated substrates or kinetic isotope effects clarify mechanistic pathways .

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